![molecular formula C14H21O4P B1620082 Diethyl 2-oxo-4-phenylbutylphosphonate CAS No. 40601-45-4](/img/structure/B1620082.png)
Diethyl 2-oxo-4-phenylbutylphosphonate
Overview
Description
Diethyl 2-oxo-4-phenylbutylphosphonate is a research chemical . It is a diester derivative of phosphonic acid, with the general structure ROP(=O)(OR’) where R and R’ represent organyl groups . It is also known by other synonyms such as Phosphonic acid, P-(2-oxo-4-phenylbutyl)-, diethyl ester .
Molecular Structure Analysis
The molecular formula of Diethyl 2-oxo-4-phenylbutylphosphonate is C14H21O4P . The InChI code is InChI=1S/C14H21O4P/c1-3-17-19(16,18-4-2)12-14(15)11-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 . The molecular weight is 284.29 .Physical And Chemical Properties Analysis
Diethyl 2-oxo-4-phenylbutylphosphonate has a molecular weight of 284.29 . It has a complexity of 301 and a topological polar surface area of 52.6 . It has a covalently-bonded unit count of 1 . The compound is canonicalized .Scientific Research Applications
Synthesis of Phosphorylated Compounds
Research shows that compounds related to diethyl 2-oxo-4-phenylbutylphosphonate have been synthesized for various purposes. For example, diethyl [2-(2-alkyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)ethyl]phosphonates have been developed using a process involving metallation and reaction with diethyl vinylphosphonate or diethyl 3-bromopropylphosphonate (Jóźwiak et al., 2014).
Anticorrosion Properties
Another application is in the development of corrosion inhibitors. Diethyl phosphonate derivatives, such as diethyl (phenylamino) methyl) phosphonate, have been synthesized and investigated for their effectiveness in protecting metals like carbon steel from corrosion. These studies include weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (Moumeni et al., 2020).
Synthesis of Organic Compounds
Diethyl 2-oxo-4-phenylbutylphosphonate and its derivatives are also used in the synthesis of various organic compounds. For instance, diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates have been prepared for applications such as the synthesis of C/D-Rings component of phycocyanobilin (Ngwe et al., 1994).
Anticancer Potential
In the field of medicinal chemistry, certain diethyl phosphonate derivatives have shown potential as anticancer agents. A study highlights the anticancer activity of Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidine‐1‐yl)‐phenyl‐methyl]‐phosphonate, particularly against acute promyelocytic leukemia (Mohammadi et al., 2019).
Polymeric Applications
Diethyl phosphonates have been incorporated into polymers for various applications. For example, stereoregular poly(phenylacetylene)s bearing phosphonic acid residues were developed, which form a helical conformation upon complexation with chiral amines (Onouchi et al., 2004).
properties
IUPAC Name |
1-diethoxyphosphoryl-4-phenylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21O4P/c1-3-17-19(16,18-4-2)12-14(15)11-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUBZGIAZKLPDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)CCC1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342323 | |
Record name | Diethyl 2-oxo-4-phenylbutylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40601-45-4 | |
Record name | Diethyl 2-oxo-4-phenylbutylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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